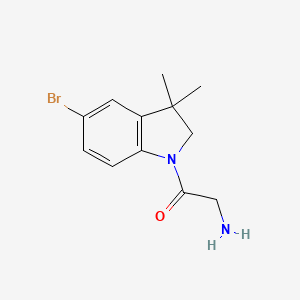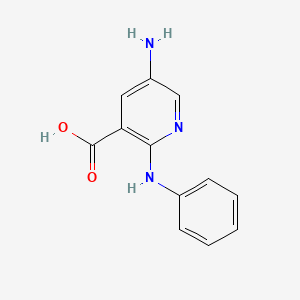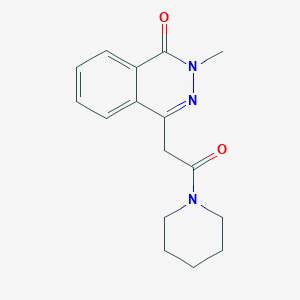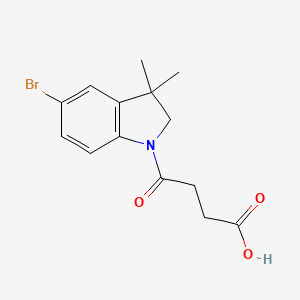
4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid, also known as BRD3308, is a synthetic compound that has been of interest to the scientific community due to its potential applications in research.
Applications De Recherche Scientifique
4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid has been primarily used in scientific research for its potential as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, which can lead to a more compact chromatin structure and reduced gene expression. Inhibition of HDACs has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Mécanisme D'action
4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid has been shown to selectively inhibit HDAC6, which is involved in the regulation of microtubule dynamics and protein degradation. By inhibiting HDAC6, this compound can lead to an accumulation of acetylated proteins, which can have downstream effects on cellular processes such as autophagy and immune response.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid in lab experiments is its selectivity for HDAC6, which can lead to more specific effects on cellular processes compared to non-selective HDAC inhibitors. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several potential future directions for research on 4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential for use in other areas of research such as immunology and epigenetics. Finally, the development of more efficient synthesis methods and analogs of this compound could lead to improved therapeutic potential and broader applications in research.
Méthodes De Synthèse
4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid can be synthesized using a multi-step process. The first step involves the synthesis of 5-bromo-3,3-dimethyl-2H-indole, which is then reacted with ethyl 4-chloroacetoacetate to form this compound. The final product is obtained by hydrolyzing the ethyl ester using potassium hydroxide in ethanol.
Propriétés
IUPAC Name |
4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2)8-16(12(17)5-6-13(18)19)11-4-3-9(15)7-10(11)14/h3-4,7H,5-6,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCPGMLBPMJSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)Br)C(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
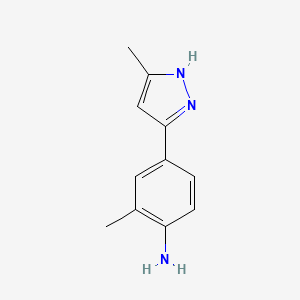
![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)
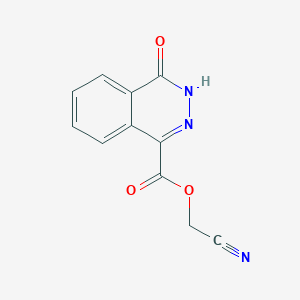

![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)
![2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7637685.png)
![4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide](/img/structure/B7637695.png)
